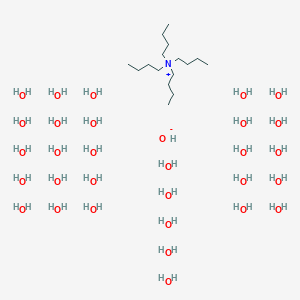

Tetrabutylammonium hydroxide 30-hydrate

描述

Tetrabutylammonium hydroxide 30-hydrate is a chemical compound with the formula (C₄H₉)₄NOH·30H₂O. It is a strong alkali containing a quaternary ammonium ion and is commonly used in organic synthesis. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium hydroxide 30-hydrate is typically prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium bromide) by reacting them with silver oxide or using an ion exchange resin . The reaction can be represented as follows:

(C₄H₉)₄NBr+Ag₂O→(C₄H₉)₄NOH+AgBr

Attempts to isolate tetrabutylammonium hydroxide often lead to Hofmann elimination, resulting in the formation of tributylamine and 1-butene .

Industrial Production Methods

In industrial settings, tetrabutylammonium hydroxide is produced by blending potassium hydroxide with methanol and adding the mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating, refluxing, cooling, and crystallization to obtain the final product .

化学反应分析

Core Reaction Types

TBAOH·30H₂O participates in diverse reaction mechanisms, often acting as a phase-transfer catalyst or base:

Substitution Reactions

- Dichlorocarbene Generation : Reacts with chloroform (CHCl₃) to produce dichlorocarbene (CCl₂), a key intermediate in cyclopropanation reactions .

Neutralization Reactions

- Forms lipophilic salts with mineral acids (e.g., HCl, HF), enabling solubility in organic solvents : Example: Reaction with hydrofluoric acid yields tetrabutylammonium fluoride (TBAF), useful in desilylation .

Hofmann Elimination

Phase-Transfer Catalysis

TBAOH·30H₂O facilitates reactions between immiscible phases:

- Alkylation of Amines : Accelerates benzylation of amines under mild conditions .

- Deprotonation : Enables deprotonation of weakly acidic substrates (e.g., phenols) in biphasic systems .

Chemoselective Allenylation

- Catalyzes allenylation of aldehydes with trimethylsilyl (TMS)-protected alkynes to synthesize α-allenols :

Hydroxyalkylation of Phenols

- Promotes reaction of phenols with cyclic carbonates (e.g., ethylene carbonate) to form aryl β-hydroxyethyl ethers :

Lignin Degradation

TBAOH·30H₂O efficiently cleaves lignin’s ether linkages, converting lignocellulosic biomass into aromatic monomers :

| Substrate | Conditions | Major Products | Yield | Time |

|---|---|---|---|---|

| Sodium lignosulfonate | 150°C, TBAOH·30H₂O | Vanillin, p-hydroxybenzaldehyde | 4.8% | 43 h |

| Soda lignin | 160°C, aqueous NaOH | Syringaldehyde, acetovanillone | 3.2% | 48 h |

Key Findings :

- Achieves selective degradation of lignin over cellulose .

- Outperforms NaOH in generating low-molecular-weight aromatics under similar conditions .

Comparative Reaction Efficiency

Industrial and Environmental Relevance

- Wastewater Treatment : Removes heavy metals via precipitation of tetrabutylammonium-metal complexes .

- Nanotechnology : Assists in synthesizing hexaniobate nanoscrolls for catalytic applications .

TBAOH·30H₂O’s versatility in organic transformations, biomass valorization, and industrial processes underscores its importance in modern chemistry. Its phase-transfer capabilities and mild reaction conditions make it preferable to traditional bases like NaOH for selective syntheses .

科学研究应用

Organic Synthesis

TBAOH·30H₂O is widely used as a phase-transfer catalyst, which enhances the efficiency of reactions between organic and aqueous phases. Key applications include:

- Chemoselective Reactions : It facilitates the synthesis of α-allenols through the allenylation of aldehydes with TMS-protected alkynes.

- Lignin Conversion : Research indicates its effectiveness in converting lignin-derived compounds into valuable chemicals such as vanillin and p-hydroxybenzaldehyde, thus enhancing the utility of lignocellulosic biomass .

Analytical Chemistry

In analytical settings, TBAOH·30H₂O is utilized for:

- Preparation of Reagents : It aids in the detection and quantification of substances, contributing to the development of various analytical methods .

- Phase-transfer Catalysis : Its role as a phase-transfer agent is crucial for improving the efficiency of chromatographic techniques .

Polymer Production

TBAOH·30H₂O plays a significant role in the production of specialty polymers by:

Electrochemistry

The compound is employed in electrochemical applications to:

- Develop ionic liquids that enhance conductivity and stability in electrochemical cells . This application is particularly relevant in battery technology and other energy storage systems.

Environmental Applications

TBAOH·30H₂O is also significant in environmental science:

- Wastewater Treatment : It assists in removing heavy metals and organic pollutants from wastewater, contributing to cleaner water solutions .

Lignin Degradation

A study demonstrated that TBAOH·30H₂O could achieve low molecular weight products from sodium lignosulfonate with a yield of 4.8% over 43 hours. This highlights its potential for sustainable chemical production from biomass sources .

Chemoselective Reactions

Research has shown that TBAOH·30H₂O effectively acts as a base in the synthesis of α-allenols, showcasing its versatility and effectiveness in organic synthesis applications.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Phase-transfer catalyst for various reactions | Enhances reaction efficiency |

| Analytical Chemistry | Preparation of analytical reagents | Aids detection and quantification |

| Polymer Production | Improves polymer properties | Enhances solubility and thermal stability |

| Electrochemistry | Development of ionic liquids | Increases conductivity and stability |

| Environmental Science | Wastewater treatment | Removes heavy metals and pollutants |

Safety Considerations

While TBAOH·30H₂O is effective in various applications, it poses significant hazards:

- It can cause severe skin burns and eye damage upon contact, necessitating strict safety precautions during handling.

作用机制

Tetrabutylammonium hydroxide 30-hydrate acts as a strong base, facilitating deprotonation and nucleophilic substitution reactions. Its quaternary ammonium ion enhances solubility in organic solvents, making it effective in phase-transfer catalysis . The compound’s hydroxide ion acts as a nucleophile, participating in various organic transformations .

相似化合物的比较

Similar Compounds

Tetrabutylammonium fluoride: Used in desilylation reactions.

Tetrabutylammonium bromide: Used as a precursor in the synthesis of tetrabutylammonium hydroxide.

Uniqueness

Tetrabutylammonium hydroxide 30-hydrate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in organic synthesis and phase-transfer catalysis .

生物活性

Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H₂O) is a quaternary ammonium compound that exhibits significant biological activity, particularly in organic synthesis and catalysis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : (C₄H₉)₄NOH·30H₂O

- Molecular Weight : 239.5 g/mol

- CAS Number : 147741-30-8

TBAOH·30H₂O is a strong alkali with high solubility in both water and organic solvents, making it a versatile reagent in various chemical reactions.

Target of Action

TBAOH·30H₂O primarily acts as a strong base and catalyst. It facilitates organic transformations, particularly in the degradation of lignins to produce monomeric aromatics.

Biochemical Pathways

The compound influences several biochemical pathways:

- Organic Synthesis : It is utilized for chemoselective reactions, such as the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols.

- Lignin Conversion : TBAOH·30H₂O has been shown to effectively convert lignin-derived compounds into valuable chemicals like p-hydroxybenzaldehyde and vanillin, enhancing the utility of lignocellulosic biomass .

Cellular Effects

While TBAOH·30H₂O is effective in catalysis, it also poses significant hazards:

- Toxicity : It can cause severe skin burns and eye damage upon contact. Therefore, safety precautions are essential when handling this compound .

Case Studies

- Lignin Degradation : A study demonstrated that TBAOH·30H₂O could achieve low molecular weight products from sodium lignosulfonate with a yield of 4.8% over 43 hours .

- Chemoselective Reactions : Research highlighted its role as a base in the synthesis of α-allenols, showcasing its effectiveness in organic synthesis applications .

Applications in Organic Chemistry

TBAOH·30H₂O is frequently used in:

- Phase-transfer Catalysis : Its ability to facilitate reactions between immiscible phases enhances reaction efficiency.

- Nanotechnology : The compound is employed in synthesizing nanostructures, indicating its versatility beyond traditional organic chemistry applications.

Comparative Analysis

| Property | Tetrabutylammonium Hydroxide | Tetrabutylammonium Bromide | Tetrabutylammonium Fluoride |

|---|---|---|---|

| Solubility | High in water and organic solvents | Moderate | High |

| Biological Activity | Strong base for organic synthesis | Less reactive | Used for desilylation |

| Toxicity | Causes severe burns | Moderate | Low |

Hazards

属性

IUPAC Name |

tetrabutylazanium;hydroxide;triacontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGIRVKFXSRUOX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H97NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584991 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147741-30-8 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydroxide 30-hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrabutylammonium hydroxide 30-hydrate interact with lignin, and what are the downstream effects on lignin structure?

A1: this compound (Bu4NOH·30H2O) acts as a strong alkali, similar to sodium hydroxide (NaOH), due to the hydroxide ions (OH-) present. These hydroxide ions participate in cleaving the ether linkages and other bonds within the lignin structure. [] This cleavage breaks down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds like vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. []

Q2: Are there alternative methods for lignin degradation, and how does the use of this compound compare in terms of product yield and selectivity?

A2: Yes, several other methods exist for lignin degradation, including treatment with other alkalis (like NaOH), acidolysis, oxidation, and enzymatic degradation. The research highlights that using aqueous NaOH at a comparable hydroxide concentration to molten Bu4NOH·30H2O results in significantly lower yields of the desired low-molecular-weight aromatic compounds. [] This observation suggests that the combination of the strong alkaline environment and the unique influence of the Bu4N+ cation in the Bu4NOH·30H2O system contributes to its superior performance in selectively degrading lignin into valuable monomers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。